Technical Whitepaper: 2-(Morpholin-4-yl)-1,3-Benzoxazol-6-Amine Derivatives
Technical Whitepaper: 2-(Morpholin-4-yl)-1,3-Benzoxazol-6-Amine Derivatives
This guide serves as an in-depth technical whitepaper on the 2-(morpholin-4-yl)-1,3-benzoxazol-6-amine scaffold. This chemical entity represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for developing ATP-competitive inhibitors of the PI3K/Akt/mTOR signaling pathway.
While the amine itself is a key intermediate (building block), its derivatives (sulfonamides, ureas, and amides) are potent bioactive agents. This guide details the synthetic architecture, structure-activity relationships (SAR), and biological validation of this class.[1]
Target Class: Lipid Kinases (PI3K
Executive Summary & Pharmacophore Architecture
The 2-(morpholin-4-yl)-1,3-benzoxazol-6-amine scaffold is designed to mimic the adenosine ring of ATP. Its efficacy as a kinase inhibitor relies on a tripartite binding mode within the kinase ATP-binding pocket:
-
Hinge Binder (Morpholine): The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, interacting with the backbone amide of the "hinge region" amino acids (e.g., Val851 in PI3K
). This mimics the interaction of the N1 atom of the adenine base in ATP. -
Scaffold Core (Benzoxazole): The planar bicyclic system provides hydrophobic van der Waals interactions with the gatekeeper residues and stabilizes the molecule within the adenine-binding cleft.
-
Solvent/Affinity Vector (C6-Amine): The primary amine at position 6 is the vector for derivatization. Functionalization here (e.g., with aryl sulfonamides) directs the molecule toward the "affinity pocket" or the ribose-binding region, determining isoform selectivity (PI3K
vs. mTOR) and potency.
Structural Homology
This scaffold acts as a bioisostere to the 2-morpholino-benzimidazole core found in the clinical candidate ZSTK474 . The benzoxazole substitution (O instead of NH) alters the H-bond donor/acceptor profile and lipophilicity (LogP), often improving metabolic stability and membrane permeability.
Chemical Synthesis & Manufacturing
The synthesis of the core amine requires a convergent approach, prioritizing the installation of the morpholine prior to the reduction of the nitro group to avoid chemoselectivity issues.
Retrosynthetic Analysis
-
Target: 2-(morpholin-4-yl)-1,3-benzoxazol-6-amine
-
Precursor: 2-(morpholin-4-yl)-6-nitro-1,3-benzoxazole
-
Starting Materials: 2-amino-5-nitrophenol and Carbon disulfide (
) or Tetraethyl orthocarbonate.
Optimized Synthetic Protocol
Step 1: Cyclization to 2-Mercapto-6-nitrobenzoxazole
-
Dissolve 2-amino-5-nitrophenol (10 mmol) in EtOH.
-
Add potassium ethyl xanthate (12 mmol) or
/KOH. -
Reflux for 4–6 hours. Acidify with HCl to precipitate 6-nitro-1,3-benzoxazole-2-thiol .
-
Yield Expectation: >85%.[2]
Step 2: Activation (Chlorination)
-
Suspend the thiol from Step 1 in
(Phosphorus oxychloride). -
Add a catalytic amount of
. Reflux for 2 hours. -
Evaporate excess
to obtain 2-chloro-6-nitro-1,3-benzoxazole .-
Critical Control Point: Ensure anhydrous conditions; moisture hydrolyzes the chloride back to the oxazole-one.
-
Step 3:
-
Dissolve the 2-chloro intermediate in dry THF or DMF.
-
Add morpholine (1.2 equiv) and
(2 equiv) at . -
Stir at room temperature for 1 hour. The electron-withdrawing nitro group at C6 activates the C2 position, facilitating rapid substitution.
-
Product: 2-(morpholin-4-yl)-6-nitro-1,3-benzoxazole .
Step 4: Nitro Reduction to Amine
-
Dissolve the nitro compound in MeOH/THF (1:1).
-
Add 10% Pd/C catalyst (10 wt%).
-
Stir under
atmosphere (balloon pressure) for 4 hours. -
Filter through Celite and concentrate.
-
Final Product:2-(morpholin-4-yl)-1,3-benzoxazol-6-amine .
Synthesis Workflow Diagram
Figure 1: Convergent synthesis route for the 2-morpholino-benzoxazole-6-amine scaffold.
Derivatization & Structure-Activity Relationship (SAR)
The 6-amine is the "handle" for generating potency. The most common high-affinity derivatives are sulfonamides and ureas .
Sulfonamide Derivatives (PI3K Selectivity)
Reacting the 6-amine with aryl sulfonyl chlorides creates sulfonamides.
-
Reaction: Amine +
+ Pyridine Sulfonamide. -
SAR Insight: Electron-deficient aryl rings (e.g., trifluoromethyl-benzene) often improve potency by increasing the acidity of the sulfonamide NH, strengthening H-bonds in the affinity pocket.
-
Example: N-(2-morpholin-4-yl-1,3-benzoxazol-6-yl)benzenesulfonamide analogs show
values in the low nanomolar range (10–100 nM) against PI3K .
Urea Derivatives (mTOR/Dual Inhibition)
Reacting the 6-amine with isocyanates creates ureas.
-
Reaction: Amine +
Urea. -
SAR Insight: Urea linkers often extend deeper into the solvent-exposed region, a strategy used to gain dual PI3K/mTOR activity (similar to the urea motif in PQR530).
Quantitative SAR Summary
| Derivative Class | Substituent (R) at C6-N | Target Affinity (Primary) | Key Interaction |
| Parent Amine | Weak ( | Solvent exposed | |
| Acetamide | Moderate | Steric fit | |
| Sulfonamide | High (nM) PI3K | Affinity Pocket H-bond | |
| Urea | High (nM) Dual | Ribose pocket extension |
Biological Mechanism & Experimental Validation
These derivatives function by inhibiting the PI3K/Akt/mTOR signaling cascade, a pathway frequently hyperactivated in cancer.[3][4]
Signaling Pathway Blockade
The compound enters the cell and binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K. This prevents the phosphorylation of PIP2 to PIP3. Without PIP3, Akt (Protein Kinase B) cannot be recruited to the membrane, halting downstream mTOR activation and inducing apoptosis.
Figure 2: Mechanism of Action. The benzoxazole derivative blocks PI3K, preventing the PIP2->PIP3 conversion.
In Vitro Kinase Assay Protocol (ADP-Glo)
To validate the activity of synthesized derivatives, use a luminescent ADP detection assay.
-
Reagents: Recombinant PI3K
(p110 /p85 ), PIP2:PS lipid substrate, ATP ( ), and Test Compound. -
Reaction:
-
Incubate Kinase + Lipid + Compound in buffer (50 mM HEPES pH 7.5, 3 mM
) for 15 min. -
Initiate with ATP. Incubate for 60 min at RT.
-
-
Detection:
-
Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP
Luciferase light).
-
-
Analysis: Measure luminescence (RLU). Calculate % Inhibition relative to DMSO control.
-
Self-Validation:
-factor must be . Reference inhibitor (e.g., Wortmannin or ZSTK474) must show expected .
-
References
-
American Elements. (n.d.). 2-(morpholin-4-yl)-1,3-benzoxazol-6-amine Product Page. Retrieved from [Link]
-
Yurttas, L., et al. (2022). Benzoxazole Derivatives Targeting mTOR: A Promising Approach for Breast Cancer Therapy. Inonu University. Retrieved from [Link]
-
Rewcastle, G. W., et al. (2011). Synthesis and Biological Activity of PI3K/Akt/mTOR Inhibitors. ResearchGate. Retrieved from [Link]
-
Wymann, M. P., et al. (2019).[2] (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent Dual Inhibitor.[2] Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
